Aleplasinin

Description

This compound has been investigated in Alzheimer Disease.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

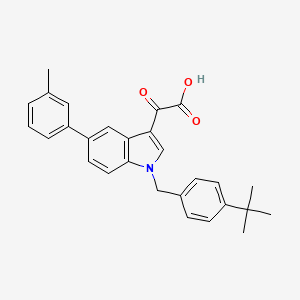

2D Structure

3D Structure

Properties

CAS No. |

481629-87-2 |

|---|---|

Molecular Formula |

C28H27NO3 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C28H27NO3/c1-18-6-5-7-20(14-18)21-10-13-25-23(15-21)24(26(30)27(31)32)17-29(25)16-19-8-11-22(12-9-19)28(2,3)4/h5-15,17H,16H2,1-4H3,(H,31,32) |

InChI Key |

HSXLMAFNWCSZGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)O)CC4=CC=C(C=C4)C(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

481629-87-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PAZ-417; PAZ 417; PAZ417; Aleplasinin |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Aleplasinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: PAI-1 Inhibition

Quantitative Data Summary

The following table summarizes the key quantitative data for Aleplasinin from preclinical studies.

| Parameter | Value | Species/Model | Reference |

| IC50 for PAI-1 Inhibition | 655 nM | In vitro | [1] |

| Restoration of PAI-1-inhibited Aβ42 cleavage | 93% at 5 µM | In vitro | [1] |

| Reduction in plasma Aβ40 | 26% | Tg2576 transgenic mice | [1] |

| Reduction in brain Aβ40 | 22% | Tg2576 transgenic mice | [1] |

| Reduction in brain Aβ42 | 21% | Tg2576 transgenic mice | [1] |

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Experimental Protocols

In Vitro PAI-1 Inhibition Assay

Methodology:

-

A fixed concentration of active human tPA is then added to the mixture.

-

Following a brief incubation, a chromogenic substrate for tPA (e.g., Spectrozyme tPA) is added.

-

The rate of substrate cleavage, which is proportional to the residual tPA activity, is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Amyloid-Beta Degradation Assay

Methodology:

-

This compound (at a fixed concentration, e.g., 5 µM) or a vehicle control is added to the reaction mixture.

-

The reactions are incubated at 37°C for a defined period to allow for plasmin generation and subsequent Aβ degradation.

-

The reaction is stopped, and the remaining Aβ42 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

The percentage of Aβ42 cleavage is calculated by comparing the amount of remaining Aβ42 in the presence of this compound to the control.

In Vivo Efficacy in Tg2576 Transgenic Mice

Objective: To evaluate the effect of this compound on plasma and brain Aβ levels in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques, are used.

-

Drug Administration: A single dose of this compound (20 mg/kg) is administered orally (p.o.) via gavage to the mice. A control group receives a vehicle.

-

Sample Collection: Six hours after administration, the mice are euthanized. Blood is collected via cardiac puncture for plasma preparation, and the brains are harvested.

-

Aβ Quantification:

-

Plasma: Plasma Aβ40 levels are measured using a specific ELISA.

-

Brain: One brain hemisphere is homogenized in a guanidine-HCl buffer to extract total Aβ. Brain Aβ40 and Aβ42 levels are then quantified by ELISA.

-

-

Data Analysis: The Aβ levels in the this compound-treated group are compared to the vehicle-treated control group to determine the percentage reduction.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of this compound.

References

Aleplasinin as a PAI-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for aleplasinin from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| IC50 | 655 nM | The half-maximal inhibitory concentration of this compound against PAI-1 activity.[2][4] |

| Selectivity | Selective for PAI-1 | Does not directly inhibit tPA or plasminogen.[1] |

| Aβ Cleavage Restoration | 93% | At 5 µM, this compound restores PAI-1-inhibited cleavage of monomeric and oligomeric Aβ42 in vitro.[2] |

Table 2: In Vivo Efficacy of this compound in Transgenic Mouse Models of Alzheimer's Disease

| Animal Model | Dosage | Route | Key Findings |

| Tg2576 | 20 mg/kg (single dose) | Oral (p.o.) | - 26% decrease in plasma Aβ40- 22% reduction in brain Aβ40- 21% reduction in brain Aβ42[2] |

| Tg2576/PSAPP | 30-100 mg/kg | Oral (p.o.) | - Reversal of long-term potentiation (LTP) deficiency in the hippocampus.- Improvement in situational memory impairment (contextual fear conditioning).[2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

PAI-1 Inhibition Assay (In Vitro)

Principle:

Generalized Protocol:

-

Procedure: a. This compound at various concentrations is pre-incubated with a fixed concentration of PAI-1 in a microplate well for a specified time to allow for binding. b. A fixed concentration of tPA is added to the wells and incubated to allow for the PAI-1/tPA interaction. c. The chromogenic substrate for tPA is added. d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

In Vivo Studies in Transgenic Mouse Models

Animal Models:

-

Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[1][4][5][6]

-

Tg2576/PSAPP Mice: This double-transgenic model co-expresses the mutant human APP (Swedish) and a mutant human presenilin-1 (PS1-dE9), resulting in accelerated Aβ deposition.

Drug Administration:

-

This compound was administered orally (p.o.) via gavage as a single dose or for a specified duration depending on the study design.[2]

Measurement of Aβ Levels:

-

Sample Collection: Blood samples were collected for plasma Aβ analysis. Brains were harvested and homogenized for the measurement of brain Aβ levels.

-

Aβ Quantification: Enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 and Aβ42 was used to quantify the levels of these peptides in plasma and brain homogenates.

Behavioral Testing: Contextual Fear Conditioning

This test assesses hippocampus-dependent learning and memory.

-

Training Phase: a. A mouse is placed in a novel conditioning chamber. b. After a period of exploration, a conditioned stimulus (CS), such as a tone or light, is presented, which co-terminates with an unconditioned stimulus (US), a mild footshock. c. This pairing of CS and US is typically repeated.

-

Testing Phase: a. 24 hours after training, the mouse is returned to the same chamber (the context). b. No footshock is delivered. c. The amount of time the mouse spends "freezing" (a natural fear response of immobility) is measured. Increased freezing time indicates a stronger memory of the aversive context.

-

This compound's Effect: this compound was shown to reverse the deficits in contextual fear conditioning observed in the transgenic mice, indicating an improvement in memory.[3]

Electrophysiology: Long-Term Potentiation (LTP)

LTP is a cellular model for the synaptic plasticity that underlies learning and memory.

-

Hippocampal Slice Preparation: Brains are rapidly removed from the mice, and the hippocampus is dissected and sliced into thin sections.

-

Electrophysiological Recording: a. Slices are maintained in artificial cerebrospinal fluid. b. A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode is placed to measure the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the CA1 region.

-

LTP Induction: A baseline synaptic response is established. Then, a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz) is delivered to the presynaptic fibers.

-

Measurement: The potentiation of the synaptic response is measured for an extended period after the HFS. A sustained increase in the fEPSP slope or amplitude indicates the induction of LTP.

-

This compound's Effect: this compound was found to reverse the deficits in LTP induction observed in the hippocampal slices from transgenic mice.[2]

Clinical Development and Status

Several Phase 1 clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and in subjects with Alzheimer's disease.

Table 3: Overview of this compound Phase 1 Clinical Trials

| Study ID | Title | Status |

| NCT00739037 | Study Evaluating PAZ-417 in Cerebrospinal Fluid in Subjects With Alzheimer's Disease | Terminated[7][8] |

| NCT00684710 | Study Evaluating the Safety, Tolerability and Activity of One Dose of PAZ-417 Given to Healthy Japanese Subjects | Completed[7] |

| NCT00663065 | A Study of the Safety of PAZ-417 in Healthy Elderly Adults | Terminated[7] |

| NCT00366288 | Study Evaluating PAZ-417 in Healthy Young/Elderly | Completed[7] |

The reasons for the termination of studies NCT00739037 and NCT00663065 have not been publicly disclosed by the sponsor. Further clinical development of this compound for Alzheimer's disease appears to have been discontinued.

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in enhancing amyloid-beta clearance.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Generalized workflow for preclinical in vivo testing of this compound.

Conclusion

References

- 1. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhanced clearance of Aβ in brain by sustaining the plasmin proteolysis cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. This compound | MedPath [trial.medpath.com]

- 8. Long-term potentiation - Wikipedia [en.wikipedia.org]

The Role of SERPINE1 in the Therapeutic Effects of Aleplasinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleplasinin's inhibitory action on SERPINE1 restores the activity of the plasminogen activation system, leading to a cascade of downstream effects with therapeutic potential. This technical guide provides an in-depth overview of the role of SERPINE1 in the effects of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Mechanism of Action: this compound and the SERPINE1 Pathway

This compound exerts its therapeutic effects by directly inhibiting the activity of SERPINE1. The primary mechanism involves the enhancement of the tissue-type plasminogen activator (tPA)/fibrinolysis cascade.[1] In pathological conditions such as Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key hallmark.[4][5] The plasmin system plays a crucial role in the degradation of these Aβ aggregates.[5][6][7][8] However, the overexpression of SERPINE1 can impede this natural clearance mechanism.

The binding of this compound to SERPINE1 prevents the formation of an inhibitory complex between SERPINE1 and tPA. This allows tPA to catalytically convert plasminogen to plasmin. Plasmin, in turn, can directly degrade Aβ oligomers and monomers, thereby reducing their accumulation in the brain.[1][5] Furthermore, the activity of this compound has been noted to be dependent on the interaction of SERPINE1 with vitronectin, a glycoprotein that stabilizes the active conformation of SERPINE1.[9][10] This suggests that this compound may interfere with this stabilizing interaction, further promoting the inactivation of SERPINE1.

Signaling Pathway of this compound's Action

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Parameter | Value | Assay/Model | Reference |

| IC50 for SERPINE1 | 655 nM | In vitro inhibition assay | [1] |

| Restoration of Aβ42 cleavage | 93% | In vitro assay with 5 µM this compound | [1] |

| In Vivo Efficacy in Tg2576 Mice | |||

| Dose | Effect on Plasma Aβ40 | Effect on Brain Aβ40 | Effect on Brain Aβ42 |

| 20 mg/kg (p.o., single dose) | 26% decrease (p<0.001) | 22% decrease | 21% decrease |

p.o. = oral administration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro SERPINE1 (PAI-1) Inhibition Assay

A chromogenic assay is typically used to determine the inhibitory activity of compounds against SERPINE1.

Materials:

-

Recombinant human SERPINE1 (active form)

-

Recombinant human tissue-type plasminogen activator (tPA)

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-HCl buffer with Tween 20)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a solution of this compound at various concentrations in the assay buffer.

-

In a 96-well plate, add a fixed concentration of SERPINE1 to each well.

-

Add the different concentrations of this compound to the wells containing SERPINE1 and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Add a fixed concentration of tPA to each well and incubate for a further period (e.g., 10-15 minutes) at 37°C.

-

Add plasminogen to each well. The uninhibited tPA will convert plasminogen to plasmin.

-

Add the chromogenic plasmin substrate. The plasmin will cleave the substrate, resulting in a color change.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with this compound to the control wells without the inhibitor. The IC50 value is then determined from the dose-response curve.

In Vitro Amyloid-β (Aβ) Degradation Assay

This assay assesses the ability of this compound to promote the degradation of Aβ via the activation of the plasmin system.

Materials:

-

Synthetic amyloid-β (1-42) peptides

-

Recombinant human SERPINE1

-

Recombinant human tPA

-

Plasminogen

-

This compound

-

Assay buffer

-

Method for Aβ quantification (e.g., Western blot, ELISA, or HPLC)

Protocol:

-

Pre-incubate Aβ peptides to form oligomers or fibrils, if desired.

-

In a reaction tube, combine SERPINE1, tPA, and plasminogen in the assay buffer.

-

Add this compound at a specific concentration (e.g., 5 µM) to the reaction mixture. A control reaction without this compound should also be prepared.

-

Add the Aβ peptides to the reaction mixture and incubate at 37°C for a specified time (e.g., 2-4 hours).

-

Stop the reaction (e.g., by adding a protease inhibitor cocktail or by boiling in SDS-PAGE sample buffer).

-

Analyze the amount of remaining Aβ in each sample using the chosen quantification method.

-

The percentage of Aβ degradation is calculated by comparing the amount of Aβ in the this compound-treated sample to the control sample.

In Vivo Efficacy Studies in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)

These studies are designed to evaluate the in vivo effects of this compound on brain and plasma Aβ levels.

Materials:

-

Tg2576 transgenic mice

-

This compound

-

Vehicle for oral administration (e.g., carboxymethyl cellulose)

-

Anesthesia

-

Equipment for tissue collection and processing (e.g., perfusion solutions, homogenization buffer)

-

ELISA kits for Aβ40 and Aβ42 quantification

Protocol:

-

House the Tg2576 mice under standard laboratory conditions.

-

Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via oral gavage.

-

At a specified time point after administration (e.g., 6 hours), anesthetize the mice and collect blood samples via cardiac puncture.

-

Perfuse the mice with saline to remove blood from the brain.

-

Harvest the brains and dissect the desired regions (e.g., cortex and hippocampus).

-

Prepare plasma from the blood samples by centrifugation.

-

Homogenize the brain tissue in a suitable buffer containing protease inhibitors.

-

Centrifuge the brain homogenates to separate the soluble and insoluble fractions.

-

Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates using specific ELISA kits.

-

Analyze the data to determine the effect of this compound on Aβ levels compared to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.

Caption: General workflow for in vivo studies.

Conclusion

This compound represents a promising therapeutic agent that targets the SERPINE1 pathway. Its ability to inhibit SERPINE1 and subsequently enhance the degradation of amyloid-β highlights a novel approach for the treatment of Alzheimer's disease. The quantitative data from preclinical studies demonstrate its potency and in vivo efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of SERPINE1 in the effects of this compound and to explore its full therapeutic potential. Further research is warranted to fully elucidate the clinical utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Plasmin System Is Induced by and Degrades Amyloid-β Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The degradation of Abeta(25-35) by the serine protease plasmin is inhibited by aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Targeting Plasminogen Activator Inhibitor-1 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Aleplasinin: A PAI-1 Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Preclinical Data

The preclinical evaluation of Aleplasinin provided a strong rationale for its clinical development in Alzheimer's disease. The key findings from in vitro and in vivo studies are summarized below.

In Vitro Efficacy

| Parameter | Value | Reference |

| IC50 for PAI-1 Inhibition | 655 nM | [1] |

| Aβ42 Cleavage Restoration | 93% restoration of PAI-1-inhibited Aβ42 cleavage at 5 µM | [1] |

In Vivo Efficacy in Animal Models

This compound was evaluated in transgenic mouse models of Alzheimer's disease, which overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ pathology and cognitive deficits.

| Animal Model | Treatment | Key Findings | Reference |

| Tg2576 Mice | Single oral dose of 20 mg/kg | - 26% reduction in plasma Aβ40- 22% reduction in brain Aβ40- 21% reduction in brain Aβ42 | [1] |

| Tg2576 Mice | Oral doses of 30 and 100 mg/kg | - Complete reversal of cognitive deficits in contextual fear conditioning test | |

| PSAPP Mice | Oral doses of 30-100 mg/kg | - Reversal of long-term potentiation (LTP) deficits in the hippocampus | [1] |

These findings in animal models demonstrated that this compound is orally bioavailable, crosses the blood-brain barrier, and exerts its intended pharmacodynamic effect, leading to a reduction in brain Aβ levels and an improvement in synaptic function and cognitive performance.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections describe the methodologies used in the key studies of this compound, based on publicly available information.

In Vitro PAI-1 Inhibition Assay

In Vitro Aβ Cleavage Assay

Animal Models

The in vivo efficacy of this compound was tested in two well-established transgenic mouse models of Alzheimer's disease:

-

Tg2576 Mice: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, leading to increased Aβ production and age-dependent plaque formation and cognitive deficits.

-

PSAPP Mice: These mice co-express mutant human APP and presenilin-1 (PS1), resulting in accelerated Aβ deposition.

Pharmacokinetic and Pharmacodynamic Studies

Following a single oral gavage of this compound to Tg2576 mice, plasma and brain tissue were collected to measure the levels of Aβ40 and Aβ42 using enzyme-linked immunosorbent assays (ELISAs). This allowed for the assessment of the drug's ability to penetrate the central nervous system and impact Aβ levels.

Behavioral Testing: Contextual Fear Conditioning

To evaluate the effect of this compound on learning and memory, the contextual fear conditioning test was used. In this paradigm, mice learn to associate a specific environment (context) with an aversive stimulus (a mild foot shock). Memory is assessed by measuring the freezing behavior of the mice when they are returned to the same context at a later time.

Electrophysiology: Long-Term Potentiation (LTP)

LTP, a cellular correlate of learning and memory, was measured in hippocampal slices from PSAPP mice. Field excitatory postsynaptic potentials (fEPSPs) were recorded in the dentate gyrus in response to stimulation of the perforant path. High-frequency stimulation was used to induce LTP, and the potentiation of the fEPSP slope was compared between vehicle- and this compound-treated mice.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

Proposed mechanism of action of this compound in enhancing Aβ clearance.

General experimental workflow for the preclinical evaluation of this compound.

Clinical Development and Termination

Discussion and Future Perspectives

Several factors could have contributed to the discontinuation of this compound's development, including but not limited to:

-

Unfavorable pharmacokinetic or pharmacodynamic profile in humans: The drug may not have achieved sufficient brain exposure or target engagement at safe doses.

-

Safety and tolerability issues: Unforeseen adverse events may have emerged in the first-in-human study.

-

Strategic business decisions: The developing company, Wyeth, was acquired by Pfizer, which may have led to a reprioritization of its research and development pipeline.

References

An In-depth Technical Guide on the Pharmacokinetic Properties of Aleplasinin

Disclaimer: The compound "Aleplasinin" appears to be a fictional agent for the purpose of this guide. The following data and experimental protocols are provided as a representative example for a hypothetical drug and are not based on real-world experimental results.

This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1] A thorough understanding of these processes is critical for the development of safe and effective therapeutic agents. This guide summarizes the key pharmacokinetic parameters of this compound, details the experimental methodologies used for their determination, and illustrates its proposed signaling pathway.

Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in preclinical animal models. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Parameter | Value |

| Molecular Weight | 450.5 g/mol |

| pKa | 8.2 |

| LogP | 2.5 |

| Aqueous Solubility (pH 7.4) | 0.5 mg/mL |

Table 2: In Vitro ADME Properties of this compound

| Parameter | Assay | Result |

| Absorption | Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

| Distribution | Plasma Protein Binding (Human) | 85% |

| Blood-to-Plasma Ratio | 1.2 | |

| Metabolism | Microsomal Stability (Human Liver) | t½ = 45 min |

| CYP450 Inhibition (IC₅₀) | > 10 µM for major isoforms | |

| Excretion | Transporter Interaction | Substrate of P-gp |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

| Parameter | Intravenous (IV) | Oral (PO) |

| Absorption | ||

| Tₘₐₓ (h) | N/A | 1.5 |

| Cₘₐₓ (ng/mL) | 1200 | 350 |

| AUC₀-inf (ng·h/mL) | 4800 | 1680 |

| Bioavailability (%) | N/A | 35% |

| Distribution | ||

| Vd (L/kg) | 2.5 | N/A |

| Elimination | ||

| CL (L/h/kg) | 0.5 | N/A |

| t½ (h) | 3.5 | 3.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

3.1. Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

-

Method: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. On the day of the experiment, the cell monolayers were washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). This compound (10 µM) was added to the apical (A) side, and samples were collected from the basolateral (B) side at various time points over 2 hours. The concentration of this compound in the samples was determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

3.2. Plasma Protein Binding Assay

-

Objective: To determine the extent to which this compound binds to plasma proteins.

-

Method: Equilibrium dialysis was performed using a RED (Rapid Equilibrium Dialysis) device. Rat plasma was spiked with this compound (1 µM). The spiked plasma was added to one chamber of the device, and phosphate-buffered saline (PBS) was added to the other, separated by a semi-permeable membrane. The device was incubated at 37°C for 4 hours with shaking. After incubation, the concentrations of this compound in the plasma and PBS chambers were measured by LC-MS/MS to calculate the percentage of bound and unbound drug.

3.3. Microsomal Stability Assay

-

Objective: To evaluate the metabolic stability of this compound in the liver.

-

Method: this compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of this compound. The in vitro half-life (t½) was calculated from the slope of the natural log of the remaining drug concentration versus time.

3.4. In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

-

Method: Male Sprague-Dawley rats were divided into two groups. One group received a single intravenous (IV) bolus dose of this compound (10 mg/kg) via the tail vein. The other group received a single oral (PO) gavage dose of this compound (10 mg/kg). Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and the concentration of this compound was quantified by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of the novel kinase, Target Kinase X (TKX). Inhibition of TKX by this compound disrupts a key intracellular signaling cascade implicated in disease progression.

Caption: Proposed signaling pathway of this compound action.

Conclusion

This guide provides a summary of the key pharmacokinetic properties of the hypothetical compound this compound. The data presented here, derived from standard preclinical assays, offer a foundational understanding of its ADME profile. Further investigation is warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic characteristics.

References

The Pharmacodynamics of Aleplasinin on Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Aleplasinin and PAI-1

Quantitative Pharmacodynamic Data

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 655 nM | Human (recombinant) | Chromogenic Assay | [1] |

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| In Vitro Aβ Cleavage | N/A | 5 µM this compound | Restored PAI-1-inhibited cleavage of Aβ42 by 93% | [1] |

| In Vivo Aβ Reduction | Tg2576 transgenic mice (Alzheimer's model) | 20 mg/kg, p.o., single dose | - 26% decrease in plasma Aβ40- 22% decrease in brain Aβ40- 21% decrease in brain Aβ42 | [1] |

| Cognitive Improvement | Tg2576/PSAPP mice | 30-100 mg/kg, p.o. | Reversal of long-term potentiation (LTP) deficiency and improved situational memory | [1] |

Table 2: In Vitro and In Vivo Efficacy of this compound

Mechanism of Action

Detailed Experimental Protocols

In Vitro PAI-1 Activity Assay (Chromogenic)

Materials:

-

96-well microplate

-

Recombinant human tPA

-

Human Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

This compound (or other test compounds)

-

Microplate reader

Procedure:

-

Plasmin Generation and Detection: Add a solution containing plasminogen and the chromogenic substrate to each well.

-

Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual tPA activity.

In Vitro Amyloid-Beta (Aβ) Cleavage Assay

Materials:

-

Recombinant human Aβ42 (monomeric or pre-aggregated oligomeric forms)

-

Recombinant human tPA

-

Human Plasminogen

-

This compound

-

Incubation Buffer (e.g., PBS)

-

Method for Aβ quantification (e.g., ELISA or HPLC)

Procedure:

-

Addition of this compound: Add this compound (e.g., 5 µM) or vehicle control to the respective reaction tubes.[1]

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 2-4 hours) to allow for plasmin generation and Aβ cleavage.

-

Termination of Reaction: Stop the reaction by adding a protease inhibitor cocktail or by heat inactivation.

-

Quantification of Aβ: Measure the concentration of remaining intact Aβ42 in each sample using a specific ELISA kit or by reverse-phase HPLC.[7][8]

-

Data Analysis: Compare the amount of Aβ degradation in the presence of this compound to the control groups to determine the percentage of restored cleavage activity.

In Vivo Studies in Alzheimer's Disease Mouse Models

These studies evaluate the efficacy of this compound in reducing Aβ pathology and improving cognitive function in a living organism.

Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the Tg2576 or APP/PS1 mice, are commonly used as they develop age-dependent Aβ plaques and cognitive deficits.[9]

Drug Administration: this compound is administered orally (p.o.) via gavage. Dosing can be acute (single dose) or chronic (daily for several weeks).[1]

Pharmacodynamic Endpoints:

-

Aβ Levels: Soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates and plasma are quantified by ELISA.[7]

-

Cognitive Function: Behavioral tests such as the Morris water maze or contextual fear conditioning are used to assess learning and memory.

Example Protocol Outline (based on[1]):

-

Animal Groups: Divide aged transgenic mice into a vehicle control group and one or more this compound treatment groups (e.g., 20 mg/kg).

-

Dosing: Administer this compound or vehicle daily by oral gavage for a predetermined period (e.g., 6 weeks).

-

Behavioral Testing: Conduct cognitive tests during the final week of treatment.

-

Sample Collection: At the end of the study, euthanize the animals and collect blood and brain tissue.

-

Biochemical Analysis:

-

Separate plasma and prepare brain homogenates.

-

Quantify Aβ40 and Aβ42 levels in plasma and brain homogenates using ELISA.

-

-

Data Analysis: Statistically compare the results from the treatment and control groups to determine the in vivo efficacy of this compound.

Logical Relationship of Pharmacodynamic Effects

The pharmacodynamic effects of this compound follow a logical cascade, from target engagement to downstream biological and functional outcomes.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum [frontiersin.org]

- 4. PAI-1 Assays [practical-haemostasis.com]

- 5. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Small Molecule Inhibitor of Plasminogen Activator Inhibitor-1 Reduces Brain Amyloid-β Load and Improves Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Aleplasinin Binding to Plasminogen Activator Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and Aleplasinin

The Structural Biology of PAI-1

Structural Analysis of Small Molecule Inhibitors Binding to PAI-1

Proposed Binding Model for this compound

Quantitative Data

| Compound | Parameter | Value | Reference |

| This compound (PAZ-417) | IC50 vs PAI-1 | 655 nM | [1] |

| Compound | Binding Site on PAI-1 | PDB ID | Reference |

| TM5484 | Flexible Joint Region | Not explicitly stated in abstracts | [5][7][8][9] |

| CDE-096 | Interface of β-sheets B and C and α-helix H | 4G8O, 4G8R | [6] |

Experimental Protocols

X-ray Crystallography of PAI-1 in Complex with a Small Molecule Inhibitor

-

Protein Expression and Purification:

-

Assess protein purity and homogeneity by SDS-PAGE and mass spectrometry.

-

Complex Formation:

-

Crystallization:

-

Screen for crystallization conditions using commercially available sparse-matrix screens via hanging-drop or sitting-drop vapor diffusion methods.

-

Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as XDS or HKL2000.

-

Refine the model against the experimental data and build the inhibitor into the electron density map.

-

Validate the final structure using tools like PROCHECK and MolProbity.

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

-

-

Binding Analysis:

-

Prepare a series of dilutions of the small molecule inhibitor in a suitable running buffer.

-

Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

PAI-1 Activity Assay

-

Reaction Mixture Preparation:

-

Initiation of Reaction:

-

Substrate Addition and Detection:

-

Add a chromogenic substrate for the plasminogen activator.

-

Measure the absorbance at the appropriate wavelength over time using a microplate reader.

-

-

Data Analysis:

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 481629-87-2 | PAI-1 | MOLNOVA [molnova.com]

- 3. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of the Michaelis Complex between Tissue-type Plasminogen Activator and Plasminogen Activators Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for Aleplasinin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

| Parameter | Value | Reference |

| Target | Plasminogen Activator Inhibitor-1 (PAI-1) / SERPINE1 | [1][2] |

| IC50 | 655 nM | [1] |

| In Vitro Activity | 5 µM Aleplasinin restores PAI-1-inhibited cleavage of monomeric and oligomeric Aβ42 by 93% | [1] |

| Molecular Formula | C28H27NO3 | - |

| Molecular Weight | 425.52 g/mol | - |

| Solubility | Soluble in DMSO | - |

Signaling Pathway

References

Aleplasinin: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

In Vivo Efficacy Data

Preclinical studies utilizing the Tg2576 transgenic mouse model of Alzheimer's disease have provided key insights into the in vivo efficacy of this compound. The following table summarizes the reported dosages and their observed effects.

| Animal Model | Dosage | Route of Administration | Dosing Regimen | Observed Effects | Reference |

| Tg2576 mice | 20 mg/kg | Oral (p.o.) | Single dose | Reduced plasma Aβ40 by 26% and brain Aβ40 and Aβ42 by 22% and 21%, respectively. | [1] |

| Tg2576 mice | 10 mg/kg | Oral (p.o.) | Single dose, 4 hours before training | No significant reversal of cognitive deficits. | [2] |

| Tg2576 mice | 30 mg/kg | Oral (p.o.) | Single dose, 4 hours before training | Complete reversal of cognitive deficits in contextual fear conditioning. | [2] |

| Tg2576 mice | 100 mg/kg | Oral (p.o.) | Single dose, 4 hours before training | Complete reversal of cognitive deficits in contextual fear conditioning. | [2] |

Experimental Protocols

While detailed protocols from the original preclinical studies are not publicly available, the following sections provide generalized methodologies based on standard practices for the types of experiments conducted with this compound.

Oral Administration Protocol (Oral Gavage)

This protocol outlines the general procedure for administering this compound to mice via oral gavage.

Materials:

-

This compound (PAZ-417)

-

Appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil)

-

Gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Formulation Preparation: Prepare the dosing solution by suspending or dissolving the required amount of this compound in the chosen vehicle to achieve the final desired concentration for the target dose (e.g., 20 mg/kg). Ensure the formulation is homogenous.

-

Animal Handling: Weigh the mouse to accurately calculate the volume of the dosing solution to be administered.

-

Administration: Gently restrain the mouse. Insert the gavage needle into the esophagus and deliver the calculated volume of the this compound formulation directly into the stomach.

-

Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.

Contextual Fear Conditioning Protocol

This protocol is a generalized procedure for assessing cognitive deficits in a mouse model of Alzheimer's disease and the potential therapeutic effects of this compound.

Apparatus:

-

Fear conditioning chamber equipped with a shock grid floor, a sound generator, and a video camera.

Procedure:

-

Habituation: Place the mouse in the conditioning chamber and allow for a period of free exploration (e.g., 2-3 minutes).

-

Training (Day 1):

-

After the habituation period, present a conditioned stimulus (CS), such as an auditory cue (e.g., a tone), for a set duration (e.g., 30 seconds).

-

During the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 2 seconds).

-

Repeat the CS-US pairing as required by the experimental design.

-

This compound or vehicle is administered orally at a specified time before the training session (e.g., 4 hours).

-

-

Contextual Memory Test (Day 2):

-

Place the mouse back into the same conditioning chamber (the context).

-

Record the animal's behavior for a set period (e.g., 5 minutes).

-

The primary measure of fear memory is "freezing," defined as the complete absence of movement except for respiration.

-

Quantify the percentage of time the mouse spends freezing. A higher percentage of freezing indicates better memory of the aversive context.

-

Important Considerations

-

Animal Models: The Tg2576 mouse model is a commonly used model for preclinical Alzheimer's disease research. Researchers should be aware of the specific characteristics and limitations of the chosen animal model.

-

Dose-Response: The available data suggests a dose-dependent effect of this compound on cognitive improvement, with 30 mg/kg and 100 mg/kg being effective, while 10 mg/kg was not.[2] Future studies should aim to further characterize this dose-response relationship.

Conclusion

References

Application Note: Measuring PAI-1 Inhibition by Aleplasinin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of PAI-1 Inhibition by Aleplasinin

Quantitative Data for this compound

| Parameter | Value | Description | Reference |

| IC₅₀ | 655 nM | The half-maximal inhibitory concentration of this compound against PAI-1 activity. | [1][7][8] |

| In Vitro Activity | 93% Restoration | At 5 μM, this compound restored PAI-1-inhibited cleavage of amyloid-β (Aβ₄₂) by 93% in a reconstituted assay. | [7] |

Experimental Protocols

Protocol 1: Chromogenic PAI-1 Activity Assay

Principle:

-

The remaining active tPA converts plasminogen into plasmin.

-

Plasmin cleaves a chromogenic substrate, producing a yellow color (p-nitroaniline), which is measured spectrophotometrically at 405 nm.

Materials and Reagents:

-

This compound (PAZ-417)

-

Recombinant Human tPA

-

Human Plasminogen

-

Chromogenic Plasmin Substrate (e.g., S-2251)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

tPA Addition: Add 20 µL of tPA solution (e.g., at 100 ng/mL) to all wells.

-

Substrate Reaction: Prepare a substrate mix containing Plasminogen (e.g., 0.1 µM) and the chromogenic substrate (e.g., 0.5 mM) in Assay Buffer. Add 20 µL of this mix to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 405 nm (A₄₀₅) every minute for 30-60 minutes at 37°C.

Data Analysis:

-

Determine the rate of reaction (V = ΔA₄₀₅/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * [1 - (V_inhibitor - V_no_tPA) / (V_no_PAI1 - V_no_tPA)] (Where V_no_tPA is the background rate without tPA, if measured).

-

Plot the % Inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: PAI-1/tPA Complex Formation Assay (SDS-PAGE)

Principle: PAI-1 (approx. 45 kDa) and tPA (approx. 70 kDa) form a high molecular weight, SDS-stable complex (approx. 115 kDa).[13] This complex can be visualized using SDS-PAGE and Western blotting. An effective inhibitor like this compound will reduce the amount of this high-molecular-weight band and increase the intensity of the individual PAI-1 and tPA bands.

Materials and Reagents:

-

This compound (PAZ-417)

-

Recombinant Human tPA

-

Reaction Buffer: PBS or Tris-buffered saline

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Reducing sample buffer (e.g., Laemmli buffer)

-

Western Blotting equipment and reagents

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the following reactions:

-

Control 2: tPA only

-

Complex Formation: Add tPA to the "Reaction" and "Inhibition" tubes. Incubate all tubes for 30 minutes at 37°C.

-

Sample Preparation: Stop the reactions by adding an equal volume of reducing SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.

-

Visualization:

-

Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.

-

Expected Results: The lane containing PAI-1 and tPA without the inhibitor will show a prominent high-molecular-weight band corresponding to the PAI-1/tPA complex. In the lanes containing this compound, the intensity of this complex band should decrease in a dose-dependent manner, with a corresponding increase in the intensity of the individual PAI-1 and tPA bands.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PAI-1 Assays [practical-haemostasis.com]

- 3. The Biochemistry, Physiology and Pathological roles of PAI-1 and the requirements for PAI-1 inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. This compound | PAI-1 | TargetMol [targetmol.com]

- 10. This compound | PAZ-417 | PAI-1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 11. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]

- 13. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

Aleplasinin: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Caption: Signaling pathway of this compound in promoting beta-amyloid degradation.

Solution Preparation and Solubility

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound and provides guidelines for preparing stock solutions.

| Solvent | Solubility | Stock Concentration | Preparation Notes |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL[2] | 10 mM | To prepare a 10 mM stock solution, add 2.35 mL of DMSO to 10 mg of this compound (MW: 425.5 g/mol ). Mix by vortexing. Gentle warming may be required for complete dissolution. Store aliquots at -20°C or -80°C. |

| Ethanol | Sparingly soluble: 1-10 mg/mL[2] | 10 mM | To prepare a 10 mM stock solution, add 2.35 mL of absolute ethanol to 10 mg of this compound. Mix thoroughly. Store at -20°C. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Likely poor | Not recommended for stock solutions | Direct dissolution in aqueous buffers is not recommended. It is common for compounds with low aqueous solubility to precipitate when diluted from a DMSO stock into PBS. Prepare final working solutions by diluting the DMSO stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent effects in biological assays. |

Stability of this compound Solutions

Understanding the stability of this compound in solution is crucial for interpreting experimental data and ensuring the compound's integrity throughout an experiment. Stability can be affected by solvent, temperature, pH, and light exposure.

| Storage Condition | Powder | In Solvent (DMSO or Ethanol) |

| -20°C | 3 years | 1 month |

| -80°C | Not specified | 6 months |

| 4°C | 2 years | Not recommended |

Note: The stability data in the table is based on information from commercial suppliers and should be considered as a general guideline. It is recommended to perform specific stability studies for your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C) for a specified duration.

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Protocol 2: Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm) |

| Injection Volume | 10 µL |

Note: This method will require validation according to ICH guidelines to ensure it is suitable for its intended purpose (i.e., specific, accurate, precise, linear, and robust).

Protocol 3: In Vitro PAI-1 Inhibition Assay (Chromogenic)

Materials:

-

Recombinant human t-PA

-

Chromogenic t-PA substrate (e.g., Spectrozyme tPA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Methodology:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add t-PA: Add a fixed concentration of t-PA (e.g., 5 nM) to each well and incubate for an additional 10 minutes at 37°C.

-

Add Chromogenic Substrate: Add the chromogenic t-PA substrate to each well.

-

Measure Absorbance: Immediately measure the absorbance at 405 nm at multiple time points (e.g., every minute for 15 minutes) using a microplate reader.

Conclusion

These application notes and protocols provide a comprehensive guide for the handling and experimental use of this compound. Adherence to these guidelines for solution preparation and a thorough understanding of the compound's stability will contribute to the generation of reliable and reproducible data in research and development settings. The provided experimental protocols offer a solid foundation for investigating the stability and activity of this compound.

References

Application Note: Quantitative Analysis of Aleplasinin in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Aleplasinin in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic and toxicokinetic studies.

Introduction: this compound (PAZ-417) is an experimental small molecule drug investigated for its potential therapeutic effects.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the preferred bioanalytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[4][5] This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma.

Principle: The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[6][7] The extracted samples are then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

This compound reference standard (>99% purity)

-

This compound-¹³C₆,¹⁵N₂ (Isotopically Labeled Internal Standard, >99% purity)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (>18 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma (with K₂EDTA as anticoagulant)

-

-

Consumables:

-

1.5 mL polypropylene microcentrifuge tubes

-

Pipette tips

-

HPLC vials with inserts

-

Instrumentation

-

Liquid Chromatography System:

-

Shimadzu Nexera X2 or equivalent UHPLC system

-

-

Mass Spectrometer:

-

SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

Analytical Column:

-

Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of this compound and its internal standard (IS) in methanol.

-

-

Working Solutions:

-

Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the IS stock solution in acetonitrile.

-

-

Mobile Phase A:

-

0.1% formic acid in water.

-

-

Mobile Phase B:

-

0.1% formic acid in acetonitrile.

-

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex the tubes for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to HPLC vials with inserts.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-30% B), 2.6-3.5 min (30% B) |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | This compound: 426.2 → 258.4IS: 434.2 → 266.4 |

| Dwell Time | 100 ms |

Data Presentation and Method Validation

The bioanalytical method was validated according to the FDA guidelines.[8][9][10][11] Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria (FDA) |

| Linearity Range | 1 - 5,000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Correlation Coefficient (r²) | 0.998 | - |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Accuracy: ±20% of nominalPrecision: ≤20% CV |

| Intra-day Precision (CV%) | 2.5% - 6.8% | ≤15% CV (≤20% at LLOQ) |

| Inter-day Precision (CV%) | 3.1% - 8.2% | ≤15% CV (≤20% at LLOQ) |

| Accuracy (% Bias) | -4.5% to 5.2% | ±15% of nominal (±20% at LLOQ) |

| Matrix Effect | 98.5% - 103.2% | CV of IS-normalized matrix factor ≤15% |

| Recovery | >90% | Consistent and reproducible |

| Stability (Freeze-Thaw, 3 cycles) | Recovery: 96.1% - 102.5% | Within ±15% of nominal concentration |

| Stability (Short-term, 24h at RT) | Recovery: 97.3% - 104.1% | Within ±15% of nominal concentration |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for quantifying this compound in plasma samples.

Caption: Workflow for this compound quantification in human plasma.

Signaling Pathway (Hypothetical)

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma.[7] The method meets the validation criteria set by regulatory agencies and is suitable for supporting clinical and non-clinical pharmacokinetic studies.[12]

References

- 1. This compound | C28H27NO3 | CID 10224267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. ijisrt.com [ijisrt.com]

- 7. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 10. fda.gov [fda.gov]

- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Plasminogen Activation with Aleplasinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

The following tables summarize the key quantitative parameters of Aleplasinin and its effects on the plasminogen activation system.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | Plasminogen Activator Inhibitor-1 (PAI-1) / SERPINE1 | [5] |

| IC50 | 655 nM | [5] |

| Effect | At 5 µM, restores PAI-1-inhibited cleavage of Aβ42 by 93% | [5] |

Table 2: In Vivo Effects of this compound in a Transgenic Mouse Model of Alzheimer's Disease

| Dosage | Route | Effect on Plasma Aβ40 | Effect on Brain Aβ40 | Effect on Brain Aβ42 | Reference |

| 20 mg/kg (single dose) | Oral gavage | ↓ 26% (p<0.001) | ↓ 22% | ↓ 21% | [5] |

Signaling Pathways and Experimental Workflows

Plasminogen Activation Cascade and Inhibition by PAI-1

Caption: Mechanism of this compound in the plasminogen activation pathway.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-free chromogenic plasminogen activation assay.

Caption: Workflow for a chromogenic plasminogen activation assay.

Experimental Protocols

Protocol 1: In Vitro Chromogenic Assay for PAI-1 Inhibition by this compound

Materials:

-

Human recombinant tPA (single or two-chain)

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).

-

tPA Addition: Add a fixed concentration of tPA (e.g., 20 nM) to each well.

-

Initiate Plasminogen Activation: Add a fixed concentration of plasminogen (e.g., 200 nM) to each well to start the reaction.

-

Measure Plasmin Activity: Immediately add the chromogenic plasmin substrate (e.g., 0.5 mM) to each well.

-

Data Acquisition: Measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C in a microplate reader.

-

Data Analysis:

-

Calculate the rate of plasmin generation (Vmax) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time squared plot.

-

Plot the Vmax against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Assay for Plasminogen Activation

Materials:

-

Cell culture medium

-

This compound

-

Human plasminogen

-

Fluorogenic plasmin substrate (e.g., AMC-based substrate)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed the endothelial cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Plasminogen Activation: Add plasminogen to each well at a final concentration of, for example, 200 nM.

-

Measure Plasmin Activity: Add the fluorogenic plasmin substrate to each well.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm) every 5 minutes for 1-2 hours at 37°C.

-

Data Analysis:

-

Calculate the rate of plasmin generation for each condition.

-

Compare the rates of plasmin generation in the presence of different concentrations of this compound to the vehicle control to determine the dose-dependent effect of this compound on cell-surface plasminogen activation.

-

Concluding Remarks

References

- 1. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]

- 2. The roles of alpha 2-antiplasmin and plasminogen activator inhibitor 1 (PAI-1) in the inhibition of clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Aleplasinin Research in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aleplasinin and its Target, Secretory Phospholipase A2-IIA (sPLA2-IIA)

This compound is an investigational drug that has been evaluated in Phase 1 clinical trials for Alzheimer's disease.[1] While the clinical development of this compound was terminated, its target, secretory phospholipase A2-IIA (sPLA2-IIA), remains a compelling area of research in the field of neurodegeneration. sPLA2-IIA is an enzyme that is significantly upregulated in the brain and cerebrospinal fluid of patients with Alzheimer's disease.[2][3] This enzyme is a key player in neuroinflammatory processes, which are increasingly recognized as a critical component in the pathogenesis of various neurodegenerative disorders.[2][3][4]

sPLA2-IIA is implicated in the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[1][2][3] In response to pathological stimuli, such as those present in neurodegenerative diseases, these glial cells can become chronically activated, leading to the production and release of a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as cyclooxygenase-2 (COX-2).[2][3] This sustained neuroinflammatory environment contributes to neuronal dysfunction and, ultimately, cell death. Studies have shown that sPLA2-IIA can directly stimulate microglial cells, enhancing their proliferative and phagocytic capabilities and triggering the synthesis of inflammatory proteins.[2][3] Therefore, the inhibition of sPLA2-IIA presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in neurodegenerative diseases.

These application notes provide a comprehensive overview of relevant experimental models and detailed protocols to facilitate the investigation of this compound or other sPLA2-IIA inhibitors in the context of neurodegeneration research.

Data Presentation: Efficacy of sPLA2-IIA Inhibition

The following tables summarize quantitative data from preclinical studies on the effects of sPLA2-IIA inhibition in models of neuroinflammation. This data can serve as a benchmark for evaluating novel sPLA2-IIA inhibitors like this compound.

Table 1: In Vitro Efficacy of a sPLA2-IIA Inhibitor (SC-215) in Primary Astrocytes

| Cell Type | Stimulus | Inhibitor Concentration (µM) | Endpoint | Result | Reference |

| Primary Rat Astrocytes | LPS (100 ng/mL) | 0 | PGE2 Release (pg/mL) | 2500 ± 200 | [2] |

| Primary Rat Astrocytes | LPS (100 ng/mL) | 0.625 | PGE2 Release (pg/mL) | ~1500 | [2] |

| Primary Rat Astrocytes | LPS (100 ng/mL) | 1.25 | PGE2 Release (pg/mL) | ~800 | [2] |

| Primary Rat Astrocytes | LPS (100 ng/mL) | 2.5 | PGE2 Release (pg/mL) | ~500 | [2] |

Table 2: In Vivo Efficacy of a sPLA2-IIA Inhibitor (SC-215) in a Mouse Model of Neuroinflammation

| Animal Model | Treatment | Endpoint | Result | Reference |

| C57BL/6 Mice | i.c.v. LPS (2.5 µg) | PGE2 in Cortex (pg/mg protein) | ~120 | [2] |

| C57BL/6 Mice | i.c.v. LPS (2.5 µg) + SC-215 (1.218 µg) | PGE2 in Cortex (pg/mg protein) | ~30 (>75% inhibition) | [2] |

| C57BL/6 Mice | i.c.v. LPS (2.5 µg) | sPLA2-IIA Protein Expression (relative to control) | Upregulated | [2] |

| C57BL/6 Mice | i.c.v. LPS (2.5 µg) + SC-215 (1.218 µg) | sPLA2-IIA Protein Expression (relative to LPS) | ~90% decrease | [2] |

Signaling Pathways and Experimental Workflows

sPLA2-IIA Signaling in Microglia

Caption: sPLA2-IIA signaling cascade in microglia.

Experimental Workflow for this compound Evaluation

Caption: Workflow for sPLA2-IIA inhibitor testing.

Experimental Protocols

sPLA2-IIA Enzyme Inhibition Assay (Colorimetric)

Objective: To determine the in vitro potency of this compound in inhibiting sPLA2-IIA enzymatic activity.

Principle: This assay utilizes a synthetic substrate, diheptanoyl thio-phosphatidylcholine, which releases a free thiol upon hydrolysis by sPLA2-IIA. The thiol reacts with a chromogenic reagent to produce a colored product that can be quantified spectrophotometrically.

Materials:

-

Recombinant human sPLA2-IIA

-

Diheptanoyl thio-phosphatidylcholine (substrate)

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant sPLA2-IIA enzyme.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction and develop the color by adding DTNB solution.

-

Measure the absorbance at 405-414 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Primary Microglial Cell Culture and Activation

Objective: To establish a primary microglial cell culture to investigate the effects of this compound on sPLA2-IIA-induced microglial activation.

Materials:

-

Postnatal day 1-3 mouse pups

-

DMEM/F12 medium with 10% FBS and penicillin/streptomycin

-

Trypsin-EDTA

-

Poly-L-lysine coated flasks

-

Recombinant sPLA2-IIA or Lipopolysaccharide (LPS)

Procedure:

-

Isolate brains from neonatal mouse pups and remove the meninges.

-

Dissociate the brain tissue using trypsin and mechanical trituration.

-

Plate the mixed glial cells in poly-L-lysine coated T-75 flasks.

-

After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

-

Isolate microglia by shaking the flasks to detach them from the astrocyte layer.

-

Plate the purified microglia in appropriate culture plates for experiments.

-

Pre-treat the microglial cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with sPLA2-IIA (e.g., 1 µg/mL) or LPS (e.g., 100 ng/mL) for the desired time (e.g., 24 hours).

-

Collect the cell culture supernatant and cell lysates for downstream analysis.

Measurement of Inflammatory Markers (TNF-α ELISA)

Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by activated microglia.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α in the cell culture supernatant.

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Cell culture supernatant from the microglial activation experiment

-

Wash buffer

-

Stop solution

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the TNF-α capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the TNF-α standards and the collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add the TMB substrate solution to develop the color.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm and calculate the concentration of TNF-α in the samples based on the standard curve.

Microglial Phagocytosis Assay

Objective: To assess the effect of this compound on the phagocytic activity of microglia.